Manganese bis(4-hydroxybenzenesulphonate)
Description
Structure
3D Structure of Parent
Properties
CAS No. |
825-89-8 |
|---|---|
Molecular Formula |
C12H10MnO8S2 |
Molecular Weight |
401.3 g/mol |
IUPAC Name |
4-hydroxybenzenesulfonate;manganese(2+) |
InChI |
InChI=1S/2C6H6O4S.Mn/c2*7-5-1-3-6(4-2-5)11(8,9)10;/h2*1-4,7H,(H,8,9,10);/q;;+2/p-2 |
InChI Key |
FUZYRKKYLIMNDR-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)[O-].C1=CC(=CC=C1O)S(=O)(=O)[O-].[Mn+2] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry for Manganese Ii 4 Hydroxybenzenesulphonate Systems
General Synthetic Strategies for Manganese(II) Coordination Compounds with Phenolic Sulfonate Ligands
The creation of coordination compounds between manganese(II) and ligands containing both phenolic and sulfonate functional groups relies on established principles of coordination chemistry. The strategies employed are often adapted from methods used for synthesizing complexes with similar functionalities, such as phenols, sulfonamides, or carboxylates. These ligands can coordinate to the Mn(II) center through oxygen or nitrogen atoms, leading to a variety of structures from simple mononuclear complexes to intricate polynuclear clusters and coordination polymers. mdpi.commdpi.comnih.gov
Solution-phase synthesis is the most common and direct method for preparing manganese(II) coordination complexes. This approach involves dissolving a manganese(II) salt and the 4-hydroxybenzenesulphonate ligand in a suitable solvent or solvent mixture, followed by crystallization of the product.
Key aspects of this method include:
Solvent Selection: The choice of solvent is critical as it must dissolve both the manganese salt and the ligand. Water is often used for sulfonate ligands due to their polarity. Alcohols, such as methanol (B129727) or ethanol (B145695), are also frequently employed, sometimes in combination with water, to modulate the solubility of the reactants and the resulting complex. mdpi.comsemanticscholar.org For instance, the synthesis of manganese(II)-chrysin (a phenolic flavonoid) complexes has been successfully performed in a methanol-water mixture. mdpi.com
Temperature Control: Reactions can be carried out at room temperature or with heating to increase reaction rates and solubility. semanticscholar.org In some cases, elevated temperatures (e.g., 60 °C) are used to facilitate the deprotonation of ligands and promote complex precipitation. mdpi.com
Stoichiometry: The molar ratio of the metal to the ligand is a crucial parameter that dictates the stoichiometry of the final complex. semanticscholar.org Varying this ratio can lead to the formation of different species, such as mono-, bis-, or tris-ligated complexes. For example, in the synthesis of manganese(II) complexes with aliphatic diamines, adjusting the metal-to-ligand ratio directly controls the distribution of [Mn(L)]²⁺ and [Mn(L)₂]²⁺ species in the solution. semanticscholar.org
Crystallization: Single crystals suitable for X-ray diffraction are often obtained by slow evaporation of the solvent, cooling the solution, or by layering a solution of the complex with an anti-solvent to induce precipitation.
A typical solution-phase synthesis would involve stirring a mixture of a manganese(II) salt and sodium 4-hydroxybenzenesulphonate in an aqueous or alcoholic solution, potentially with the addition of a co-ligand, followed by isolation of the solid product. mdpi.comsemanticscholar.org
Hydrothermal and solvothermal syntheses are powerful techniques for creating crystalline materials, including coordination polymers, that may not be accessible through conventional solution-phase methods. These reactions are carried out in a sealed vessel, typically a Teflon-lined stainless steel autoclave, at temperatures above the boiling point of the solvent. youtube.comnih.gov This generates high autogenous pressure, which can promote the dissolution of reactants and the crystallization of novel phases. youtube.com
Hydrothermal Synthesis: This method uses water as the solvent. It is particularly well-suited for sulfonate-containing ligands, which are often water-soluble. The technique has been widely used to produce various manganese oxides and sulfides from precursors like manganese sulfate (B86663) (MnSO₄). researchgate.netrsc.orgsysrevpharm.org For example, manganese disulfide (MnS₂) has been synthesized by heating an aqueous mixture of manganese sulfate and sodium tetrasulfide in an autoclave at approximately 140°C. researchgate.net
Solvothermal Synthesis: This is a broader term where a non-aqueous solvent is used. The choice of solvent can influence the resulting structure and morphology of the product. nih.gov
These methods offer excellent control over the product's crystallinity, particle size, and morphology. Reaction parameters such as temperature, time, and the presence of templates or structure-directing agents are critical variables. rsc.orgresearchgate.net For instance, in the hydrothermal synthesis of MnO₂, extending the reaction time from 1 to 3 hours at 140°C can induce a phase transformation from δ-MnO₂ to α-MnO₂. rsc.org
Table 1: Comparison of Synthetic Conditions for Manganese Materials
| Method | Precursors | Solvent | Temperature (°C) | Time | Product | Reference |
| Solution-Phase | MnCl₂·4H₂O, Chrysin | Methanol/Water | ~60 | 24 h | [Mn(C₁₅H₉O₄)₂(H₂O)₂] | mdpi.com |
| Solution-Phase | MnBr₂·4H₂O, Hydrazone Ligand | Methanol | Room Temp | 30 min | [Mn(C₁₃H₁₁N₃O₂)Br(H₂O)]Br | semanticscholar.org |
| Hydrothermal | MnSO₄, Na₂S₄ | Water | ~140 | 20 h | MnS₂ | researchgate.net |
| Hydrothermal | MnSO₄·H₂O, NaClO₃ | Water | 160 | 12 h | γ-MnO₂ | sysrevpharm.org |
The design and modification of ligands are central to tuning the properties of the resulting manganese(II) complexes. For ligands related to 4-hydroxybenzenesulphonate, modifications can be introduced to alter coordination behavior, stability, and functionality.
Strategies include:
Introducing Additional Donor Groups: Incorporating other coordinating groups (e.g., N-donors like pyridyl or amino groups) into the benzenesulphonate framework can increase the ligand's denticity and lead to more stable, chelated structures. The synthesis of manganese complexes with sulfonamides derived from 8-aminoquinoline (B160924) demonstrates how a deprotonated sulfonamide group, acting as a bidentate ligand, can form stable octahedral complexes with Mn(II). nih.gov
Modifying Steric and Electronic Properties: Adding substituents to the aromatic ring can influence the complex's geometry and reactivity. Electron-withdrawing groups, such as nitro groups, can alter the electronic properties and flexibility of the ligand, thereby changing its coordination mode and the nuclearity of the resulting manganese cluster. mdpi.com
Creating pH-Responsive Ligands: Designing ligands with functional groups whose coordination is pH-dependent allows for the creation of "smart" materials. For example, ligands containing a sulfonamide group have been developed where the coordination of the sulfonamide nitrogen to the Mn(II) ion is reversible and depends on the pH. researchgate.net Deprotonation of the sulfonamide group at higher pH values leads to its coordination, while protonation at lower pH causes it to dissociate from the metal center. researchgate.net
Precursor Selection and Reactivity of Manganese Salts in Complex Formation
The choice of the manganese(II) precursor salt can significantly impact the synthesis and the final product. The anion of the salt can play a role in the reaction, either by acting as a competing ligand or by influencing the morphology and purity of the product. sysrevpharm.org
Commonly used manganese(II) salts include:
Manganese(II) Chloride (MnCl₂): Often used due to its high solubility in water and polar organic solvents. nih.govmdpi.com
Manganese(II) Sulfate (MnSO₄): Another water-soluble precursor. Its use is particularly relevant when synthesizing sulfonate complexes, as the sulfate anion is less likely to be incorporated into the final structure compared to halides. However, in some cases, it can influence product morphology. sysrevpharm.org
Manganese(II) Nitrate (B79036) (Mn(NO₃)₂): A soluble salt where the nitrate anion is generally considered to be a weakly coordinating ligand, making it a good choice when coordination of the primary ligand is desired. semanticscholar.orgsemanticscholar.org
Manganese(II) Acetate (B1210297) (Mn(OAc)₂): Soluble in water and alcohols, the acetate anion can sometimes act as a ligand itself or influence the pH of the reaction medium. sysrevpharm.orgscientificarchives.com
The reactivity of these salts is linked to their solubility and the coordinating ability of their anions. In hydrothermal synthesis, it has been shown that using different precursors (MnSO₄·H₂O, MnCl₂·4H₂O, and Mn(OAc)₂·4H₂O) under identical conditions can result in different morphologies of the γ-MnO₂ product, described as star-like, sheet-like, and cross-like shapes, respectively. sysrevpharm.org This highlights that the anion can play a structure-directing role.
Table 2: Common Manganese(II) Precursors and Their Properties
| Precursor Salt | Formula | Common Solvents | Anion Coordinating Ability | Reference |
| Manganese(II) Chloride | MnCl₂·4H₂O | Water, Alcohol | Moderate | mdpi.comdcceew.gov.au |
| Manganese(II) Sulfate | MnSO₄·H₂O | Water | Weak | sysrevpharm.orgdcceew.gov.au |
| Manganese(II) Nitrate | Mn(NO₃)₂·4H₂O | Water, Alcohol | Weak | semanticscholar.orgsemanticscholar.org |
| Manganese(II) Acetate | Mn(OAc)₂·4H₂O | Water, Alcohol | Moderate | sysrevpharm.orgdcceew.gov.au |
Influence of Reaction Parameters on Compound Formation and Purity
The successful synthesis of a target compound with high purity and yield depends on the careful control of various reaction parameters.
The pH of the reaction medium is one of the most critical parameters in the synthesis of coordination compounds, particularly those involving ligands with acidic protons, such as the phenolic group in 4-hydroxybenzenesulphonate. wikipedia.org
Deprotonation of Ligands: The phenolic hydroxyl group and, in some cases, sulfonamide analogues, must be deprotonated to coordinate effectively to the Mn(II) ion. mdpi.comresearchgate.net The pH directly controls the equilibrium between the protonated and deprotonated forms of the ligand. In many syntheses, a base such as sodium hydroxide (B78521) (NaOH) or an organic base is added to raise the pH and facilitate deprotonation, leading to complex formation and precipitation. mdpi.com For example, adjusting the pH to approximately 8.0 is a key step in the synthesis of Mn(II)-flavonoid complexes to ensure ligand deprotonation and product precipitation. mdpi.com
Control of Metal Hydrolysis: In aqueous solutions, Mn(II) ions can undergo hydrolysis to form manganese hydroxides or oxides, especially at higher pH values. Careful pH control is necessary to favor the formation of the desired coordination complex over these competing precipitation reactions.
Structural and Phase Control: The pH can determine the final structure of the product. Studies on the formation of manganese oxides show that the acidity of the medium is a key parameter in dictating which crystalline phase (e.g., Mn₃O₄, δ-MnO₂, α-MnO₂) is formed. rsc.org In some systems, the protonation state of a ligand, governed by pH, can dramatically alter the coordination environment of the Mn(II) ion, for instance, by triggering the coordination or dissociation of a specific donor atom within the ligand. researchgate.net
Optimal pH Ranges: Different systems have different optimal pH ranges. While a pH of ~8 was optimal for certain phenolic complexes, a study on the biosynthesis of MnO₂ nanoparticles found an optimal pH of 3.4. mdpi.comscientificarchives.com This demonstrates that the ideal pH is highly dependent on the specific reactants and desired product.
Impact of Temperature and Pressure on Crystallization and Yield
The crystallization of manganese salts from aqueous solutions is significantly influenced by temperature and, in certain systems, pressure. For many inorganic salts, including various sulphates, solubility is inversely proportional to temperature; that is, solubility decreases as the temperature rises. This principle is the foundation of high-temperature crystallization techniques.
For a hypothetical crystallization of Manganese bis(4-hydroxybenzenesulphonate), one could anticipate a similar inverse solubility relationship. Heating a concentrated aqueous solution of the compound would likely decrease its solubility, promoting the nucleation and growth of crystals. Research on manganese(II) sulfate demonstrates that elevating the temperature of a solution to approximately 200°C (473 K) can lead to the precipitation of anhydrous crystals. aidic.it This process often requires the use of a pressure crystallizer to maintain the solvent in a liquid state at temperatures above its atmospheric boiling point, with pressures around 1.6 MPa being typical. aidic.it
The effect of pressure is primarily to control the boiling point of the solvent system, allowing for crystallization at high temperatures. aidic.it While pressure itself can influence solubility and crystal structure, its main role in this context is enabling the high-temperature crystallization process.
Table 1: Anticipated Effects of Temperature and Pressure on Manganese(II) 4-Hydroxybenzenesulphonate Crystallization
| Parameter | Anticipated Effect on Crystallization & Yield | Rationale/Supporting Principles |
|---|---|---|
| Increasing Temperature | Decreased solubility, leading to crystallization and increased yield. | Many manganese salts, particularly sulphates, exhibit inverse solubility with temperature. High-temperature crystallization is a common method for these compounds. aidic.itgoogle.com |
| Elevated Pressure | Enables crystallization at temperatures above the solvent's boiling point. | Prevents solvent from boiling, allowing for a stable liquid phase at high temperatures required for crystallization. aidic.it |
| Slow Cooling/Heating Rate | Promotes the growth of larger, higher-purity crystals. | Slower rates allow for more ordered deposition of molecules onto the crystal lattice, minimizing defects and inclusions. |
| Rapid Cooling/Heating Rate | May lead to smaller crystals or amorphous powder; potentially higher initial yield but lower purity. | Rapid supersaturation favors nucleation over crystal growth, leading to a larger number of smaller particles. |
Solvent Systems and Their Influence on Product Isolation and Morphology
The choice of solvent is a critical factor that dictates not only the solubility of the reactants and the product but also profoundly influences the crystal structure, or morphology, of the final manganese complex. Different solvents can coordinate with the manganese(II) ion, leading to the incorporation of solvent molecules into the crystal lattice and resulting in different crystal forms (solvatomorphs).
For the synthesis of Manganese bis(4-hydroxybenzenesulphonate), water is a likely primary solvent due to the solubility of the precursor salts (e.g., a water-soluble manganese(II) salt and sodium 4-hydroxybenzenesulphonate). However, the use of co-solvents or anti-solvents can be a powerful tool for controlling crystallization.
Co-solvents: Introducing organic solvents like methanol, ethanol, or dimethylformamide (DMF) into an aqueous solution can alter the polarity of the medium. This change can affect the coordination sphere of the manganese ion and the intermolecular interactions between the complex molecules, leading to different crystal packing and morphology. rsc.org Studies on other manganese complexes have shown that using solvents like methanol, DMF, and dimethyl sulphoxide (DMSO) under identical reaction conditions can produce complexes with entirely different structures (e.g., binuclear vs. one-dimensional polymers). rsc.org
Anti-solvents: An anti-solvent is a solvent in which the desired product has low solubility. The controlled addition of an anti-solvent (e.g., ethanol, isopropanol, or acetone) to a solution where the compound is dissolved can induce precipitation or crystallization. squarespace.com This technique, known as anti-solvent crystallization, is effective for isolating products from a reaction mixture. The rate of addition and the specific anti-solvent used can significantly impact the crystal size and shape. For instance, in the crystallization of manganese sulfate, ethanol and acetone (B3395972) have been shown to be effective anti-solvents. squarespace.com The resulting morphology can range from well-defined crystals to fine powders depending on the conditions.
Table 2: Potential Solvent Systems and Their Influence on Manganese(II) 4-Hydroxybenzenesulphonate
| Solvent System | Role | Potential Influence on Isolation and Morphology |
|---|---|---|
| Water | Primary Reaction/Crystallization Solvent | Likely to produce hydrated crystalline forms. Morphology would depend on temperature and concentration. |
| Water/Ethanol Mixture | Co-solvent or Anti-solvent System | Can be used to fine-tune solubility. As an anti-solvent, ethanol addition would induce precipitation, likely yielding microcrystalline powder. |
| Water/Methanol Mixture | Co-solvent System | Similar to ethanol, but methanol's coordinating ability might lead to the formation of methanol-solvated crystals with a distinct morphology. rsc.org |
| Water/DMF Mixture | Co-solvent System | DMF is a strong coordinating solvent and could be incorporated into the final crystal structure, significantly altering the product's properties and morphology. rsc.org |
| Acetone | Anti-solvent | Highly effective for precipitating salts from aqueous solutions. Likely to produce a fine powder, facilitating rapid isolation but potentially sacrificing crystal quality. squarespace.com |
Isolation and Purification Techniques for Manganese(II) Sulphonate Complexes
The isolation and purification of manganese(II) sulphonate complexes like Manganese bis(4-hydroxybenzenesulphonate) involve separating the solid product from the reaction mixture and removing any unreacted precursors, by-products, or other impurities.
Filtration: The primary step in isolation is the physical separation of the solid product from the mother liquor. This is typically achieved by vacuum filtration for lab-scale preparations. The solid cake is then washed with an appropriate solvent—one in which the product is insoluble but the impurities are soluble—to remove residual mother liquor. A cold solvent is often used to minimize product loss. For a compound like Manganese bis(4-hydroxybenzenesulphonate), washing with a small amount of cold water followed by a more non-polar solvent like ethanol or diethyl ether would be a common procedure to facilitate drying.
Recrystallization: This is the most common and powerful purification technique. The crude product is dissolved in a minimum amount of a suitable hot solvent, and the solution is then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solution. The choice of solvent is crucial. For Manganese bis(4-hydroxybenzenesulphonate), a water/ethanol mixture might be an effective recrystallization solvent system. High-temperature crystallization, as described previously, is also a form of recrystallization used for salts with inverse temperature solubility. google.com
Solvent Extraction (SX): For large-scale industrial purification, particularly to remove other metal ion impurities, solvent extraction is employed. In this process, the manganese-containing aqueous solution is mixed with an immiscible organic solvent containing a specific extractant. google.com The extractant selectively binds to the manganese ions, transferring them to the organic phase while leaving impurities like calcium and magnesium in the aqueous phase. The manganese is then stripped back into a clean aqueous phase using an acid solution. This method can produce very high-purity manganese salt solutions from which the final product can be crystallized. google.com
Selective Precipitation: Impurities, particularly other metal ions like iron, can be removed by selective precipitation. youtube.com By carefully adjusting the pH of the solution, specific metal hydroxides can be precipitated while the manganese(II) ions remain in solution. For instance, iron(III) hydroxide precipitates at a much lower pH than manganese(II) hydroxide. After filtering off the impurity precipitate, the purified manganese salt can be crystallized. youtube.com
Table 3: Summary of Isolation and Purification Techniques
| Technique | Description | Application for Mn(II) Sulphonates |
|---|---|---|
| Filtration & Washing | Physical separation of the solid product from the mother liquor, followed by washing with a suitable solvent. | Standard procedure for initial isolation of the crude product from the reaction mixture. |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool and crystallize slowly to exclude impurities. | Key method for enhancing the purity and obtaining well-formed crystals of the final product. google.com |
| Solvent Extraction | Using an organic extractant to selectively transfer manganese ions from an impure aqueous solution to an organic phase. | Primarily an industrial method for removing metallic impurities (e.g., Ca, Mg) to achieve high-purity manganese solutions before crystallization. google.com |
| Selective Precipitation | Adjusting solution conditions (e.g., pH) to precipitate impurities as insoluble compounds (e.g., hydroxides). | Effective for removing specific metal ion impurities like iron from the initial leach or reaction solution. youtube.com |
Coordination Chemistry and Structural Elucidation of Manganese Ii 4 Hydroxybenzenesulphonate Complexes
Molecular and Crystal Structures of Manganese(II) Sulfonate Coordination Entities
The structural characterization of manganese(II) sulfonate complexes is fundamental to understanding their chemical and physical properties. The arrangement of atoms in the solid state, determined primarily through diffraction methods, reveals the coordination environment of the manganese ion, the behavior of the sulfonate ligand, and the nature of the extended supramolecular architecture.
Single-Crystal X-ray Diffraction Studies of Manganese(II) 4-Hydroxybenzenesulphonate and Related Compounds
Single-crystal X-ray diffraction (SC-XRD) provides definitive, high-resolution structural data, including precise bond lengths, bond angles, and atom connectivity. While specific crystal structure data for Manganese bis(4-hydroxybenzenesulphonate) is not widely detailed, analysis of closely related manganese(II) complexes and compounds containing the 4-hydroxybenzenesulphonate ligand allows for a comprehensive understanding of its likely structural features.
The Manganese(II) ion, with its d⁵ electronic configuration, is flexible in its coordination geometry, though it most commonly adopts a distorted octahedral configuration. nih.gov In many Mn(II) complexes, the metal center is six-coordinate, forming an octahedral arrangement with donor atoms from the surrounding ligands. nih.govsemanticscholar.orgnih.gov For instance, in a mononuclear manganese(II) complex with a hydrazone ligand, the Mn atom is in a distorted octahedral geometry, coordinated to N₂O donor atoms and other ligands in the equatorial and axial positions. semanticscholar.org The distortion from ideal octahedral geometry is evident in the bond angles around the central Mn atom. semanticscholar.org
While six-coordination is common, seven- and even eight-coordinate Mn(II) centers have also been characterized, often with geometries described as monocapped trigonal prism or square antiprism, respectively. researchgate.net The specific geometry is influenced by the steric bulk and electronic properties of the ligands. In complexes with bulky ligands, the coordination number may be restricted to six. nih.gov The high-spin state (S = 5/2) is typical for Mn(II) complexes. rsc.org In the context of Manganese bis(4-hydroxybenzenesulphonate), the Mn(II) center is expected to be coordinated by oxygen atoms from the sulfonate groups and likely from water molecules, resulting in a distorted octahedral geometry. nih.govresearchgate.net
Table 1: Representative Mn(II)-Ligand Bond Lengths from Related Complexes
| Bond Type | Bond Length (Å) | Compound Type |
|---|---|---|
| Mn–O (carboxyl) | ~2.15 - 2.25 | Mn(II) carboxylate complexes |
| Mn–O (water) | ~2.15 - 2.20 | Hydrated Mn(II) complexes semanticscholar.org |
| Mn–N | ~2.25 - 2.39 | Mn(II) nitrogen-donor ligand complexes rsc.org |
This table presents typical bond lengths derived from various Mn(II) complexes to illustrate expected values.
The 4-hydroxybenzenesulphonate anion possesses multiple potential donor sites: the three oxygen atoms of the sulfonate group (-SO₃⁻) and the oxygen atom of the hydroxyl group (-OH). The sulfonate group is a versatile ligand; it can act as a hydrogen bond acceptor or directly coordinate to a metal center in a monodentate or bridging fashion. rsc.orgrsc.org
In related metal-sulfonate structures, the sulfonate group commonly coordinates to metal ions through one of its oxygen atoms. In a strontium complex containing a 3-carboxy-4-hydroxybenzenesulphonate ligand, the anion connects Sr(II) ions through both the sulfonate and carboxyl groups, demonstrating the ligand's ability to bridge metal centers and form extended networks. researchgate.net The coordination of the sulfonate group is often a fine balance with its tendency to form strong hydrogen bonds. rsc.org The hydroxyl group on the benzene (B151609) ring can also participate in coordination or, more commonly, act as a hydrogen bond donor to stabilize the crystal packing. researchgate.net Therefore, the 4-hydroxybenzenesulphonate ligand in a manganese complex could be expected to coordinate primarily through the sulfonate oxygen atoms, with the hydroxyl group playing a key role in secondary interactions.
The solid-state structure of manganese(II) 4-hydroxybenzenesulphonate is expected to be dominated by a network of intermolecular interactions, leading to a complex three-dimensional supramolecular architecture. Hydrogen bonding is the most significant of these interactions. bohrium.comresearchgate.net The hydroxyl group of the 4-hydroxybenzenesulphonate anion is a potent hydrogen bond donor, while the oxygen atoms of the sulfonate group are effective acceptors. rsc.orgresearchgate.net
Water molecules frequently play a crucial role in the crystal structures of metal sulfonates. researchgate.net They can be present in two primary forms: as coordinated water molecules directly bonded to the Mn(II) center, or as lattice water (water of crystallization) held within the crystal structure by hydrogen bonds. researchgate.netresearchgate.net
Powder X-ray Diffraction Analysis for Phase Identification and Purity
Powder X-ray Diffraction (PXRD) is an essential analytical technique for the characterization of crystalline materials. It is used to confirm the identity of a synthesized compound, assess its phase purity, and determine crystallite size. researchgate.netijsea.com For a newly synthesized batch of Manganese bis(4-hydroxybenzenesulphonate), the experimental PXRD pattern would be compared against a reference pattern. researchgate.net This reference can be calculated from single-crystal XRD data or obtained from a standard database like the JCPDS (Joint Committee on Powder Diffraction Standards). rsc.orgresearchgate.net
The positions (2θ angles) and relative intensities of the diffraction peaks in the pattern serve as a unique fingerprint for a specific crystalline phase. uitm.edu.my A match between the experimental and reference patterns confirms the formation of the desired compound. The absence of additional peaks indicates a high degree of phase purity, while the presence of unexpected peaks would suggest the existence of impurities or different crystalline phases (polymorphs). researchgate.net Furthermore, the width of the diffraction peaks can be used in the Scherrer equation to estimate the average size of the crystalline domains within the powder sample. researchgate.net
Table 2: List of Compounds Mentioned
| Compound Name | Chemical Formula/Abbreviation |
|---|---|
| Manganese bis(4-hydroxybenzenesulphonate) | Mn(C₆H₅O₄S)₂ |
| Manganese(II) sulfate (B86663) pentahydrate | MnSO₄·5H₂O |
| 3-carboxy-4-hydroxybenzenesulphonate | C₇H₅O₆S²⁻ |
Bonding Characteristics and Electronic Structure within Manganese(II) 4-Hydroxybenzenesulphonate Complexes
In the solid state and in aqueous solutions, manganese(II) salts typically form hydrated complexes where water molecules act as ligands, directly coordinating to the metal center. For manganese bis(4-hydroxybenzenesulphonate), it is highly probable that the manganese(II) ion exists as the hexaaquamanganese(II) cation, [Mn(H₂O)₆]²⁺. docbrown.infolibretexts.org In this arrangement, the 4-hydroxybenzenesulphonate anions (C₇H₇O₄S⁻) would reside outside the primary coordination sphere as counter-ions, balancing the charge of the complex cation. This is supported by the crystal structure of a similar compound, hexaaquamanganese(II) bis((E)-4-((4-(dimethylamino)phenyl)diazenyl)benzenesulfonate), where the manganese ion is exclusively coordinated by six water molecules. researchgate.net The bonding within the [Mn(H₂O)₆]²⁺ moiety is primarily electrostatic, arising from the ion-dipole interaction between the Mn²⁺ ion and the oxygen atoms of the water ligands, though a degree of covalent character is also present.
The interaction between the central Mn(II) ion and the six water ligands in the likely [Mn(H₂O)₆]²⁺ complex can be described using ligand field theory, which is an application of molecular orbital theory to transition metal complexes. foodb.ca The primary bonding involves the donation of electron density from the σ-orbitals of the water ligands to the empty hybrid orbitals of the manganese ion, forming sigma (σ) bonds. foodb.ca
In an octahedral field created by the six water ligands, the five degenerate d-orbitals of the Mn(II) ion split into two energy levels: a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg* set (dx²-y², dz²). Water is a relatively weak-field ligand, resulting in a small energy separation (Δo) between these levels. This small splitting favors a high-spin electronic configuration.
The covalency in the Mn-O bonds of the aqua ion is limited but not negligible. It arises from the overlap of the ligand orbitals with the metal d-orbitals. This interaction implies some degree of ligand-to-metal charge transfer (LMCT), where electron density is shared from the ligand to the metal. researchgate.net However, for Mn(II) complexes with oxygen-donor ligands like water, the bonding is predominantly ionic in nature.
The manganese atom in this complex is in the +2 oxidation state. docbrown.info As a neutral atom, manganese has the electronic configuration [Ar] 4s²3d⁵. semanticscholar.org To form the Mn²⁺ ion, it loses the two 4s electrons, resulting in an electronic configuration of [Ar] 3d⁵. docbrown.infowikipedia.org
Within the octahedral coordination sphere of [Mn(H₂O)₆]²⁺, the five 3d electrons occupy the orbitals according to Hund's rule. Due to the weak ligand field of water, the pairing energy is greater than the crystal field splitting energy (Δo). Consequently, the electrons remain unpaired and occupy all five d-orbitals (t₂g³ eg*²), resulting in a high-spin d⁵ configuration. This high-spin state is characteristic of most manganese(II) complexes. wikipedia.org This specific electron arrangement, with one unpaired electron in each of the five d-orbitals, leads to a total spin (S) of 5/2. researchgate.net The pale pink color of most Mn(II) salts in solution is a consequence of this electronic configuration, as any d-d electronic transitions are spin-forbidden, making them very weak. wikipedia.org
The formal +2 charge of the central manganese ion is delocalized to some extent over the entire complex cation through the polar Mn-O bonds. The surrounding 4-hydroxybenzenesulphonate anions neutralize this charge in the bulk compound.
Table 1: Electronic Properties of the Hexaaquamanganese(II) Ion
| Property | Value/Description | Reference |
| Central Ion | Manganese(II), Mn²⁺ | docbrown.info |
| Electronic Configuration | [Ar] 3d⁵ | docbrown.info |
| d-Electron Count | 5 | docbrown.info |
| Spin State | High-spin (S = 5/2) | wikipedia.org |
| Octahedral Configuration | t₂g³ eg*² | N/A |
| Coordination Geometry | Octahedral | wikipedia.org |
Manganese Oxidation States and Redox Behavior in Sulphonate Coordination Environments
Manganese is known for its versatile redox chemistry, exhibiting multiple stable oxidation states ranging from +2 to +7. wikipedia.orgrsdjournal.org In the context of manganese bis(4-hydroxybenzenesulphonate), the manganese is present in its most stable aqueous oxidation state, Mn(II). docbrown.infofrontiersin.org The [Mn(H₂O)₆]²⁺ complex is relatively resistant to oxidation in neutral or acidic aqueous solutions. docbrown.info
The redox behavior of manganese is significantly influenced by the nature of the ligands in its coordination sphere. Ligands can stabilize different oxidation states by modulating the redox potential of the Mn(II)/Mn(III) and subsequent couples. While the 4-hydroxybenzenesulphonate anion is primarily expected to function as a counter-ion, its potential role as a ligand cannot be entirely dismissed under all conditions, particularly in non-aqueous media or in the anhydrous solid state.
Generally, sulfonate groups are considered to be weakly coordinating ligands and are not particularly effective at stabilizing higher manganese oxidation states like Mn(III) or Mn(IV) compared to ligands with stronger donor atoms like nitrogen or certain deprotonated oxides. frontiersin.org The oxidation of Mn(II) to Mn(III) typically requires either strongly basic conditions, which lead to the precipitation of manganese hydroxides that can then be oxidized, or the presence of ligands that can form stable complexes with Mn(III). libretexts.org For instance, polynuclear manganese complexes with specific bridging ligands can exhibit reversible Mn(II)/Mn(III) redox processes. nih.gov The presence of the phenolic hydroxyl group on the benzenesulphonate ligand could potentially influence the redox chemistry under specific pH conditions, but the dominant species under normal conditions remains the stable Mn(II) aqua ion.
Table 2: Common Oxidation States of Manganese
| Oxidation State | Typical Species/Complex | Color | Stability/Notes | Reference |
| +2 | [Mn(H₂O)₆]²⁺ | Pale Pink | Most stable state in aqueous solution. | libretexts.orgwikipedia.org |
| +3 | [Mn(C₂O₄)₃]³⁻ | Red/Brown | Prone to disproportionation unless stabilized by ligands. | wikipedia.org |
| +4 | MnO₂ | Brown/Black | Common as an insoluble oxide. | docbrown.info |
| +6 | MnO₄²⁻ (Manganate) | Green | Stable only in strongly alkaline solutions. | docbrown.info |
| +7 | MnO₄⁻ (Permanganate) | Intense Purple | Strong oxidizing agent. | wikipedia.org |
Spectroscopic Characterization and Advanced Analytical Techniques
Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Functional Group Analysis and Coordination Mode Determination
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups within the manganese bis(4-hydroxybenzenesulphonate) complex and determining the coordination mode of the 4-hydroxybenzenesulphonate ligand to the manganese(II) center.
In the FT-IR spectrum of manganese bis(4-hydroxybenzenesulphonate), characteristic absorption bands are expected that correspond to the vibrational modes of the ligand. The presence of the sulphonate group (-SO₃⁻) is typically identified by strong asymmetric and symmetric stretching vibrations. For similar metal sulfonate compounds, these bands are often observed in the regions of 1250-1120 cm⁻¹ and 1070-1030 cm⁻¹, respectively. The coordination of the sulphonate group to the manganese ion can lead to shifts in the positions and changes in the intensities of these bands compared to the free ligand.
The hydroxyl (-OH) group of the 4-hydroxybenzenesulphonate ligand will exhibit a characteristic O-H stretching vibration, typically as a broad band in the region of 3500-3200 cm⁻¹. The C-O stretching vibration associated with the phenolic hydroxyl group is also a key diagnostic peak. The aromatic ring of the ligand will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the sulphonate group and the aromatic ring are often strong and well-defined in the Raman spectrum. The Mn-O stretching vibrations, which are direct evidence of coordination, are expected at lower frequencies, typically in the range of 600-400 cm⁻¹. The observation of these Mn-O modes is crucial for confirming the coordination of the ligand to the manganese center. In some manganese oxide nanoparticles, Mn-O stretching modes have been observed around 626 cm⁻¹ and 421 cm⁻¹. researchgate.net For tetranuclear manganese adamantane-like complexes, strong IR bands observed at 745, 707, and 680 cm⁻¹ have been attributed to Mn-O bridging modes. nih.govnih.gov
Table 1: Expected Vibrational Frequencies for Manganese bis(4-hydroxybenzenesulphonate)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Sulphonate (-SO₃⁻) | Asymmetric Stretch | 1250 - 1120 |
| Sulphonate (-SO₃⁻) | Symmetric Stretch | 1070 - 1030 |
| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 |
| Aromatic Ring | C=C Stretch | 1600 - 1450 |
Electronic Absorption Spectroscopy (UV-Visible) for d-d Transitions and Charge Transfer Phenomena
UV-Visible spectroscopy is a valuable tool for probing the electronic structure of manganese bis(4-hydroxybenzenesulphonate). The spectra of Mn(II) complexes are characterized by weak d-d transitions and potentially more intense charge transfer bands.
Manganese(II) has a d⁵ electronic configuration. In a high-spin octahedral or tetrahedral environment, all five d-orbitals are singly occupied. As a result, any d-d electronic transition must also involve a change in spin (a spin-flip), making them spin-forbidden. This leads to very weak absorption bands in the visible region of the spectrum, which is why solutions of many Mn(II) complexes appear very pale pink. acs.orgdocbrown.info For the hexaaquamanganese(II) ion, a series of weak absorbance peaks are observed between 300 and 600 nm. docbrown.info
In addition to the faint d-d transitions, more intense bands may appear in the ultraviolet region due to ligand-to-metal charge transfer (LMCT) or π-π* transitions within the aromatic ligand. For manganese bis(4-hydroxybenzenesulphonate), a strong absorption band arising from a combination of phenoxido–Mn(II) and hydroxido–Mn(II) LMCT is possible. rsc.org In some Mn(II) complexes, these LMCT bands are observed in the 375-425 nm range. rsc.org The presence of the aromatic rings in the 4-hydroxybenzenesulphonate ligands will also give rise to characteristic π-π* transitions, typically below 300 nm. The complex of 4-(2-pyridylazo) resorcinol (B1680541) with Mn²⁺ shows a characteristic absorption peak at 534 nm. illinois.edu
Table 2: Expected Electronic Transitions for Manganese bis(4-hydroxybenzenesulphonate)
| Transition Type | Description | Expected Wavelength Range (nm) |
|---|---|---|
| d-d Transitions | Spin-forbidden transitions between d-orbitals | 300 - 600 (very weak) |
| Ligand-to-Metal Charge Transfer (LMCT) | Electron transfer from ligand to Mn(II) | 375 - 425 (strong) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Characterization and Solution-State Studies
Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information about the 4-hydroxybenzenesulphonate ligand. However, the paramagnetic nature of the Mn(II) ion presents challenges for obtaining high-resolution NMR spectra of the entire complex.
¹H and ¹³C NMR spectroscopy can be effectively used to characterize the free 4-hydroxybenzenesulphonate ligand, confirming its structure before complexation. The ¹³C NMR spectrum of 4-hydroxybenzenesulphonic acid shows distinct signals for the carbon atoms of the benzene (B151609) ring. chemicalbook.com
Due to the presence of the paramagnetic Mn(II) center, the NMR signals of the coordinated ligand in manganese bis(4-hydroxybenzenesulphonate) will be significantly broadened and shifted. This is because the unpaired electrons of the Mn(II) ion create a strong local magnetic field that affects the relaxation times of the nearby nuclei. While this broadening often prevents the acquisition of high-resolution spectra, the paramagnetic shifts can sometimes be used to obtain structural information about the complex in solution.
⁵⁵Mn NMR is a specialized technique that can directly probe the manganese nucleus. ⁵⁵Mn is a quadrupolar nucleus with 100% natural abundance and high sensitivity. huji.ac.il However, in complexes with low symmetry, the signals are often too broad to be detected with a standard high-resolution NMR spectrometer. For symmetric environments, moderately broad lines can be observed over a very wide chemical shift range. huji.ac.il Paramagnetic oxidation states of manganese, such as Mn(II), are generally not observable by high-resolution NMR. huji.ac.il
Electron Paramagnetic Resonance (EPR) Spectroscopy for Elucidating Manganese(II) Spin States and Environment
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful and highly sensitive technique for studying paramagnetic species like the Mn(II) ion in manganese bis(4-hydroxybenzenesulphonate). The EPR spectrum of a high-spin d⁵ ion like Mn(II) is highly characteristic and provides detailed information about its electronic spin state and local coordination environment.
The EPR spectrum of Mn(II) complexes typically displays a prominent six-line pattern centered around g ≈ 2.0. nih.gov This sextet arises from the hyperfine coupling between the electron spin (S = 5/2) and the nuclear spin of the ⁵⁵Mn nucleus (I = 5/2, 100% natural abundance). nih.gov The spacing between these six lines is the hyperfine coupling constant (A), which provides insight into the covalency of the Mn-ligand bonds. A smaller hyperfine constant suggests a more covalent interaction. nih.gov
By simulating the experimental EPR spectrum, it is possible to extract precise values for the g-factor, the hyperfine coupling constant A, and the ZFS parameters D and E. nih.govnih.gov This information is invaluable for determining the coordination geometry and electronic environment of the manganese(II) ion within the complex.
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Electronic States
X-ray based spectroscopic techniques, such as X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS), are powerful for determining the elemental composition and probing the electronic states of manganese in manganese bis(4-hydroxybenzenesulphonate).
X-ray Absorption Spectroscopy (XAS) provides information on the oxidation state and local coordination environment of the manganese atom. The XAS spectrum is typically divided into the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS) regions.
The Mn K-edge XANES spectrum is sensitive to the oxidation state of manganese. geoscienceworld.org The absorption edge shifts to higher energies as the oxidation state of manganese increases. geoscienceworld.org The pre-edge features in the XANES spectrum are related to 1s to 3d transitions and are influenced by the coordination geometry and the nature of the metal-ligand bonds. nih.gov
The EXAFS region contains information about the local atomic structure around the manganese atom. Analysis of the EXAFS oscillations can determine the type, number, and distance of the neighboring atoms, providing a detailed picture of the coordination sphere of the Mn(II) ion.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can be used to determine the elemental composition and oxidation states of the elements present in the complex. The XPS spectrum shows peaks corresponding to the core-level electron binding energies, which are characteristic of each element. The binding energy of the Mn 2p peak is sensitive to the oxidation state of manganese. For Mn(II) compounds, the Mn 2p₃/₂ peak is often observed around 640-642 eV. The presence of satellite peaks can also provide information about the electronic structure.
Thermal Analysis (Thermogravimetric Analysis - TGA, Differential Scanning Calorimetry - DSC) for Decomposition Pathways and Stability
Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to investigate the thermal stability and decomposition pathways of manganese bis(4-hydroxybenzenesulphonate).
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. The TGA thermogram of manganese bis(4-hydroxybenzenesulphonate) is expected to show distinct mass loss steps corresponding to the removal of water molecules (if any are present as waters of hydration) and the subsequent decomposition of the organic ligand. The decomposition of sulfonate-containing polymers often begins with the loss of the sulfonic acid groups. researchgate.net For some metal sulfonate materials, significant mass loss associated with the decomposition of sulfonic acid groups occurs in the temperature range of 120-250 °C. mdpi.com The final residue at high temperatures would likely be a manganese oxide.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. The DSC curve will show endothermic or exothermic peaks corresponding to physical transitions (like melting or dehydration) and chemical reactions (like decomposition). For example, the desorption of physisorbed water is typically observed as an endothermic peak at temperatures below 100 °C. lookchem.com The decomposition of the organic part of the molecule is usually an exothermic process. lookchem.com
By combining TGA and DSC data, a comprehensive understanding of the thermal behavior of manganese bis(4-hydroxybenzenesulphonate) can be obtained, including its dehydration temperatures, decomposition temperatures, and the nature of the thermal events.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Manganese bis(4-hydroxybenzenesulphonate) |
| 4-hydroxybenzenesulphonic acid |
| 4-(2-pyridylazo) resorcinol |
| Manganese oxide |
| Tetranuclear manganese adamantane-like complexes |
Theoretical and Computational Investigations of Manganese Ii 4 Hydroxybenzenesulphonate Analogues
Quantum Chemical Calculations (Density Functional Theory) on Electronic Structure, Bonding, and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure, chemical bonding, and reactivity of manganese complexes. These calculations provide fundamental insights into the distribution of electrons and the nature of the interactions between the manganese center and its ligands.
DFT studies on manganese-containing compounds reveal that the electronic configuration and local magnetic moment are highly sensitive to the coordination environment. For instance, in manganese-doped perovskite oxides, DFT calculations have shown that the oxidation state of manganese (e.g., Mn²⁺, Mn³⁺, Mn⁴⁺) and its spin state are dictated by its location within the crystal lattice and the presence of charge-compensating vacancies. aps.org The magnetic moment of a manganese ion can vary significantly, with calculations for Mn in a BaTiO₃ lattice yielding a magnetic moment of 3.38 μB, indicative of a high-spin d³ configuration (Mn⁴⁺). aps.org
The nature of the bonding between manganese and its ligands is also a key area of investigation. Studies on simple manganese-containing molecules show that DFT methods can sometimes struggle with very weak bonds, as seen in the Mn₂ dimer, but are generally effective for coordination complexes. researchgate.net For manganese hydrides, which are key intermediates in catalytic reactions, DFT has been successfully used to calculate Mn-H bond dissociation enthalpies (BDEs). A systematic study found that the B3P86 functional provides high precision for these calculations, with a root mean square error of just 3.3 kcal/mol against experimental values. jcsp.org.pk The calculated Mn-H bond lengths in various manganese hydride complexes typically range from 1.58 Å to 1.64 Å. jcsp.org.pk
Reactivity is often explored by calculating the energies of reactants, transition states, and products. For example, DFT calculations have been used to study the reactivity of mononuclear manganese(IV)-oxo and manganese(IV)-bis(fluoro) complexes in C-H bond activation. researchgate.netnih.gov These studies can quantify thermodynamic parameters, such as bond dissociation free energies (BDFE), which are critical for predicting how a complex will behave in a chemical reaction. researchgate.net
Table 1: Selected DFT-Calculated Properties of Manganese Complexes
| Complex/System | Calculated Property | DFT Functional | Key Finding | Reference |
|---|---|---|---|---|
| Manganese Hydrides | Mn-H Bond Dissociation Enthalpy (BDE) | B3P86 | RMSE of 3.3 kcal/mol vs. experimental values. | jcsp.org.pk |
| Mn in BaTiO₃ | Magnetic Moment (Mn on Ti site) | DFT+U | 3.38 μB, suggesting a Mn⁴⁺ oxidation state. | aps.org |
| Di-manganese complex with 1,4-bis(2,2':6,2''-terpyridin-4'-yl) benzene (B151609) | Structural Optimization | Not Specified | The central benzene ring is distorted, leading to negligible electronic resonance between the two metal centers. nih.govresearchgate.net | nih.govresearchgate.net |
| [MnIV(TBDAP)(F)2]2+ | Reduction Potential | Not Specified | Calculations support a high reduction potential, enabling the oxidation of challenging substrates. nih.gov | nih.gov |
Molecular Dynamics Simulations for Solution Behavior, Conformation, and Ligand Exchange Processes
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in solution. rsc.org These simulations model the movement of atoms and molecules over time, providing insights into conformational changes, solvent interactions, and ligand exchange dynamics that are critical for understanding the behavior of complexes like manganese(II) 4-hydroxybenzenesulphonate in a realistic environment.
While specific MD studies on manganese(II) 4-hydroxybenzenesulphonate are not widely documented, the principles are well-established from studies on other manganese-containing systems, such as metalloproteins and biominerals. researchgate.netmdpi.com A key challenge in performing MD simulations of metalloproteins is the development of accurate force fields that describe the interactions of the metal ion with its environment. researchgate.net Parameters for the manganese ion and its coordination sphere are often derived from quantum mechanical calculations or experimental data. researchgate.net
MD simulations can be used to investigate the hydration structure around the manganese ion, revealing the arrangement and dynamics of water molecules in the first and second solvation shells. For hydroxyapatite (B223615) surfaces, which feature hydroxyl groups similar to the 4-hydroxybenzenesulphonate ligand, MD simulations have shown that nanoconfinement and the presence of ions in solution significantly slow down the dynamics of water molecules compared to bulk water. mdpi.com The dynamics of hydration and dehydration around the metal sites, a process often considered the rate-limiting step in crystal growth, can be characterized through these simulations. mdpi.com
Furthermore, MD simulations can elucidate the conformational flexibility of the ligands and the entire complex. For a molecule with a flexible ligand like 4-hydroxybenzenesulphonate, simulations can map the accessible conformations and the energy barriers between them. This information is vital for understanding how the complex might interact with substrates or other molecules in solution. Ligand exchange processes, where a coordinated ligand is replaced by a solvent molecule or another ligand, can also be simulated, providing mechanistic details and rate constants for these fundamental steps in coordination chemistry.
Ligand Field Theory and Computational Prediction of Coordination Geometries and Spectroscopic Properties
Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and spectroscopic properties of transition metal complexes by considering the effect of the surrounding ligands on the d-orbitals of the metal ion. Computational methods based on or related to LFT are essential for predicting coordination geometries and interpreting experimental spectra.
Computational tools can quantitatively simulate spectra based on LFT principles. For example, L-edge X-ray absorption spectra (XAS) of manganese complexes are highly sensitive to the ligand field strength, oxidation state, and spin state. uu.nl Atomic multiplet calculations that incorporate a crystal field can quantitatively reproduce experimental spectra. These simulations show a systematic shift in the main peak to higher energy as the oxidation state progresses from Mn(II) to Mn(IV), and a change in the L₃ to L₂ intensity ratio. uu.nl
Zero-field splitting (ZFS) parameters (D and E), which describe the splitting of spin sublevels in the absence of a magnetic field, are another property deeply connected to the ligand field. These parameters can be measured by techniques like electron paramagnetic resonance (EPR) and can be calculated using quantum chemical methods. nih.gov A study comparing coupled-perturbed DFT (CP-DFT) and CASSCF/NEVPT2 methods for calculating ZFS parameters in Mn(IV) complexes found that CP-DFT provided reasonably acceptable values for the axial parameter D, while both methods struggled to accurately reproduce the rhombic parameter E/D. nih.gov This highlights the ongoing challenge in precisely calculating these subtle electronic structure parameters.
The coordination geometry itself has a profound impact on spectroscopic properties. Time-dependent DFT (TD-DFT) calculations have been used to understand the pre-edge features in Mn K-edge XAS. nih.gov These studies revealed that Mn 3d-4p mixing, which governs the intensity of these features, is not just a function of the Mn-ligand bond length but is also strongly modulated by the coordination geometry (e.g., tetragonal vs. trigonal bipyramidal). nih.gov
Reaction Mechanism Studies through Computational Approaches for Manganese-Catalyzed Transformations
Computational chemistry is an indispensable tool for elucidating the complex mechanisms of manganese-catalyzed reactions. By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and the most likely reaction pathways, providing insights that guide the development of more efficient and selective catalysts. rsc.org
DFT calculations are the primary method used for these mechanistic investigations. Studies on manganese-catalyzed C-H bond functionalization have revealed intricate details of the catalytic cycle. acs.org For example, computational studies have shown that some reactions proceed via a base-assisted deprotonation mechanism, while others may involve the formation of manganacycle intermediates. acs.org In the case of manganese porphyrin-catalyzed hydroxylation and amidation of equilenin (B1671562) acetate (B1210297), DFT calculations explained the observed differences in regioselectivity. The calculations showed that C(sp²)-H hydroxylation was energetically more favorable than C(sp³)-H hydroxylation, whereas C(sp³)-H amidation was favored over aromatic amidation, consistent with experimental results. acs.org
Computational studies have also been crucial in understanding the role of different spin states in manganese catalysis. rsc.org For a Mn-catalyzed denitrogenative annulation reaction, calculations considering multi-spin-state reactivity were essential to correctly describe the catalytic cycle, which involves steps like tetrazole ring opening and N₂ elimination. rsc.org
Table 2: Examples of Computationally Studied Manganese-Catalyzed Reactions
| Reaction Type | Computational Method | Key Mechanistic Insight | Reference |
|---|---|---|---|
| C-H Bond Functionalization | DFT | Identified key intermediates like manganacycles and elucidated the role of acid additives in catalyst deactivation. acs.org | acs.org |
| Denitrogenative Annulation | DFT (multi-spin-state) | The catalytic cycle involves tetrazole ring opening, N₂ elimination, and C–N/N–N bond formation. rsc.org | rsc.org |
| C-H Hydroxylation/Amidation | DFT | Explained the differential regioselectivity by comparing the activation barriers for different reaction pathways. acs.org | acs.org |
| Acceptorless Alcohol Dehydrogenation | DFT | Elucidated a multistep mechanism involving dehydrogenation, aldol (B89426) condensation, and radical-mediated ring expansion. rsc.org | rsc.org |
| Ester Hydrogenation | DFT | Indicated an inner-sphere mechanism involving the loss of a CO ligand and revealed the role of BEt₃ as a cocatalyst. nih.gov | nih.gov |
Spectroscopic Property Simulations and Validation with Experimental Data
A critical application of computational chemistry is the simulation of spectroscopic properties, which serves both to validate the computational model and to aid in the interpretation of complex experimental data. The synergy between theoretical predictions and experimental measurements provides a more robust understanding of a molecule's structure and properties.
For manganese complexes, various spectroscopic techniques can be simulated. As mentioned previously, TD-DFT is a powerful tool for simulating UV-Vis and X-ray absorption spectra. nih.gov By calculating the energies and intensities of electronic transitions, TD-DFT can help assign the bands observed in an experimental spectrum. A combined experimental and computational analysis of Mn K-edge XAS for a series of Mn(IV)-oxo and Mn(IV)-hydroxo complexes demonstrated a correlation between Mn-O(H) distances and pre-edge peak areas, a trend that was heavily influenced by the coordination geometry. nih.gov
EPR spectroscopy is another area where simulations are vital. The g-values and hyperfine coupling constants that define an EPR spectrum can be calculated using DFT. For Mn(IV) complexes, computational methods have been employed to calculate the ZFS parameters (D and E), which are crucial for simulating the EPR spectrum and understanding the ground-state electronic structure. nih.gov Comparing the calculated parameters with those extracted from experimental spectra provides a stringent test of the computational methodology. nih.gov
Vibrational spectroscopy (Infrared and Raman) can also be simulated. By calculating the second derivatives of the energy with respect to atomic positions, one can obtain the vibrational frequencies and normal modes of a molecule. These calculated frequencies can be compared to an experimental IR or Raman spectrum to confirm the structure of a synthesized complex, such as the successful anchoring of a manganese complex onto a silica (B1680970) support. researchgate.net
Catalytic Applications of Manganese Ii Complexes with Sulphonate Based Ligands
Role of Manganese in Redox Catalysis and Organic Transformations
Manganese is a versatile and earth-abundant 3d transition metal that is essential in numerous biological and industrial catalytic processes. rug.nlnih.gov Its utility stems from its ability to exist in a wide range of oxidation states, from -3 to +7, which allows it to participate in diverse redox reactions. nih.gov In catalysis, manganese complexes are particularly valued for their capacity to activate small molecules and facilitate challenging organic transformations, such as the functionalization of C-H bonds. nih.gov The catalytic cycle often involves changes in the metal's oxidation state, with Mn(II), Mn(III), Mn(IV), and even higher-valent species like Mn(V)-oxo acting as key intermediates. nih.gov These high-valent species are potent oxidizing agents capable of abstracting hydrogen atoms or transferring oxygen atoms to organic substrates. nih.govrug.nl The accessibility of these multiple oxidation states makes manganese an ideal candidate for sustainable catalysis, offering cost-effective and less toxic alternatives to precious metal catalysts. nih.gov
Manganese(II) salts, including manganese(II) sulfate (B86663), have proven to be effective catalysts for the oxidation of various organic substrates. These reactions typically employ a terminal oxidant like hydrogen peroxide (H₂O₂) or ozone. For instance, manganese oxides, which can be formed from Mn(II) precursors, have been used in the catalytic oxidation of gaseous benzene (B151609). nih.govelsevierpure.comresearchgate.netepa.govresearchgate.net In these systems, the catalytic activity is often correlated with the surface area of the supported manganese oxide. nih.govelsevierpure.com
Simple, homogeneous systems using Mn(II) salts are also effective. Manganese(II) complexes with "back-to-back" terpyridine ligands have been shown to function as heterogeneous catalysts for the selective oxidation of sulfides to sulfoxides using H₂O₂ as the oxidant. nih.gov Furthermore, manganese(II) complexes derived from bis(imidazole)methane-based ligands can catalyze the oxidative coupling of primary amines to imines using atmospheric air as the oxidant under solvent-free conditions. rsc.org These examples highlight the broad applicability of manganese(II) systems in mediating oxidation reactions.
Table 1: Examples of Oxidation Reactions with Manganese Catalysts
| Substrate | Catalyst System | Oxidant | Product | Key Findings | Citation |
|---|---|---|---|---|---|
| Primary Amines | [Mn(L)(OAc)₂] (L=bis(imidazole)methane deriv.) | Air | Imines | Efficient catalytic oxidative coupling under solvent-free conditions. | rsc.org |
| Sulfides | Di-manganese complex with 1,4-bis(terpyridin-4'-yl)benzene | H₂O₂ | Sulfoxides | Shows efficient and selective catalytic oxidation. | nih.gov |
| Benzene (gaseous) | Supported Manganese Oxides | Ozone | COₓ | Oxidation rate increases with catalyst surface area. | nih.govelsevierpure.com |
One of the most notable applications of manganese(II) sulfonate catalysts is in the epoxidation of alkenes. Research has demonstrated a highly effective system using catalytic amounts of manganese(II) sulfate (as low as 0.1 mol%) with hydrogen peroxide as the terminal oxidant in the presence of a bicarbonate buffer. nih.govacs.orgresearchgate.net The in-situ formation of peroxymonocarbonate (HCO₄⁻) is crucial, though minimal epoxidation occurs without the manganese catalyst. nih.govacs.orgresearchgate.net
This method is effective for a range of substrates, including aryl-substituted, cyclic, and trialkyl-substituted alkenes. nih.govacs.org However, monoalkyl-substituted alkenes are generally not reactive under these initial conditions. nih.govacs.org The efficiency and substrate scope of these epoxidation reactions can be significantly improved by using additives. For example, the addition of salicylic (B10762653) acid in dimethylformamide (DMF) or sodium acetate (B1210297) in tert-butanol (B103910) enhances the reaction rate by two to three times, allowing for lower H₂O₂ consumption and shorter reaction times. nih.govacs.orgresearchgate.net The catalytic activity of manganese complexes in epoxidation is highly dependent on the ligand environment and the presence of additives, which can act as co-ligands. rug.nlrug.nlnih.gov
Table 2: Epoxidation of Alkenes using Manganese(II) Sulfate Catalyst
| Alkene Substrate | Catalyst System | Additive (mol%) | Solvent | Product | Key Findings | Citation |
|---|---|---|---|---|---|---|
| Various alkenes | MnSO₄ (0.1-1.0 mol%), H₂O₂, NaHCO₃ | None | DMF or tBuOH | Epoxides | Effective for aryl-substituted, cyclic, and trialkyl-substituted alkenes. | nih.govacs.orgresearchgate.net |
| Less reactive alkenes | MnSO₄, H₂O₂, NaHCO₃ | Salicylic Acid (4%) | DMF | Epoxides | Enhanced reaction rates and yields. | nih.govacs.orgresearchgate.net |
| Less reactive alkenes | MnSO₄, H₂O₂, NaHCO₃ | Sodium Acetate (6%) | tBuOH | Epoxides | Enhanced reaction rates and yields. | nih.govacs.orgresearchgate.net |
The mechanisms of manganese-catalyzed oxidations are complex and can vary depending on the specific catalyst, oxidant, and substrate. A common feature in many of these transformations is the involvement of high-valent manganese-oxo (Mn=O) species as the active oxidant. nih.govrug.nl In the MnSO₄/H₂O₂/bicarbonate system for epoxidation, it is proposed that the reaction proceeds through such high-valent intermediates. nih.govacs.org Electron Paramagnetic Resonance (EPR) studies have shown that the initial Mn(II) is consumed during the reaction and then regenerated as the hydrogen peroxide is depleted, which is consistent with its role as a catalyst participating in a redox cycle. nih.govacs.org
Several pathways have been considered for the oxygen atom transfer from the Mn=O species to an alkene, including a concerted mechanism or a stepwise pathway involving a radical or carbocation intermediate. rug.nl The formation of trans-epoxides from cis-olefins can be an indicator of a stepwise mechanism that allows for bond rotation before ring closure. rug.nl In late-stage C-H functionalization reactions, mechanisms often involve an initial oxidation of a Mn(III) resting state to a high-valent O=Mn(V) complex. This species then abstracts a hydrogen atom from the substrate, generating a carbon-centered radical and a Mn(IV)-OH intermediate, which ultimately leads to the functionalized product. nih.gov The exact nature of the intermediates and the dominant mechanistic pathway are subjects of ongoing research and can be influenced by factors such as ligand design and reaction conditions. researchgate.netrsc.orgacs.org
Heterogeneous vs. Homogeneous Catalysis Using Manganese(II) Sulphonate Systems
Catalysis can be broadly classified into two types: homogeneous, where the catalyst and reactants are in the same phase, and heterogeneous, where they are in different phases. rsc.org Each approach has distinct advantages and disadvantages.
Homogeneous Catalysis: Systems using soluble manganese salts like MnSO₄ in a liquid solvent are examples of homogeneous catalysis. nih.govacs.org
Advantages: Homogeneous catalysts often exhibit high activity and selectivity due to well-defined active sites and the absence of mass transfer limitations. rsc.org The reaction mechanisms can also be easier to study using spectroscopic techniques. researchgate.net
Disadvantages: A significant drawback is the difficulty in separating the catalyst from the product mixture, which complicates catalyst recycling and can lead to product contamination. rsc.org Homogeneous catalysts can also have limited thermal stability. researchgate.net
Heterogeneous Catalysis: This involves using a solid catalyst with liquid or gaseous reactants. An example is the use of manganese oxides supported on materials like alumina (B75360) or zeolites for benzene oxidation. nih.govresearchgate.net
Advantages: The primary advantage is the ease of catalyst separation from the reaction mixture (e.g., by simple filtration), which facilitates reuse and continuous processing. rsc.orgresearchgate.net Heterogeneous catalysts are generally more stable under harsh reaction conditions. rsc.org
Disadvantages: They may exhibit lower activity and selectivity compared to their homogeneous counterparts due to less-defined active sites and potential mass transfer limitations. rsc.org
A promising strategy to combine the benefits of both systems is the immobilization of well-defined homogeneous complexes onto solid supports, creating so-called "heterogenized" catalysts. rsc.org This approach aims to retain the high selectivity of the molecular catalyst while enabling easy recovery and reusability. acs.org
Catalyst Stability, Longevity, and Reusability Studies under Reaction Conditions
The stability and reusability of a catalyst are critical factors for its practical and industrial application. While homogeneous catalysts like MnSO₄ are effective, their recovery and reuse from the reaction solution are often impractical, limiting their longevity in a single batch.
In contrast, heterogeneous catalysts are designed for stability and reuse. For example, supported manganese oxide catalysts used for benzene ozonation can become deactivated due to the buildup of intermediates like formic acid and carboxylates on the surface. researchgate.netepa.gov However, these catalysts can often be regenerated through heat treatment, which removes the poisoning species and restores catalytic activity. researchgate.netepa.gov Similarly, studies on supported iron-based catalysts for Fenton-like reactions have demonstrated good stability and reusability over multiple cycles with minimal metal leaching. acs.org A stable manganese pincer complex has shown excellent long-term stability in the dehydrogenation of methanol (B129727), achieving a turnover number of over 20,000. nih.gov
For heterogenized homogeneous catalysts, a key aspect of stability is ensuring the complex remains firmly anchored to the support without leaching into the reaction medium. acs.org The development of robust catalysts that maintain their activity over extended periods and multiple reaction cycles is a major goal in catalysis research. rsc.orgmdpi.com
Ligand Tuning for Enhanced Catalytic Activity, Selectivity, and Turnover Frequencies
The ligands coordinated to a metal center play a crucial role in determining the performance of a catalyst. By systematically modifying the steric and electronic properties of the ligands, it is possible to "tune" the catalyst for enhanced activity, selectivity, and stability. rsc.orgresearchgate.net Catalyst design often focuses on principles like metal-ligand bifunctionality and ligand hemilability to achieve desired reactivity. rsc.org
In manganese-catalyzed epoxidations, the choice of ligand is critical. The stereochemical properties of the ligand can influence the structure of the resulting manganese complex and, consequently, its catalytic behavior. nih.gov For instance, the use of chiral ligands can induce enantioselectivity, leading to the preferential formation of one enantiomer of a chiral product. rug.nl
Even in systems using simple salts like MnSO₄, the addition of other molecules that can act as ligands significantly impacts the reaction. In the epoxidation of alkenes, the addition of salicylic acid or sodium acetate, which can coordinate to the manganese center, leads to a 2-3 fold increase in the reaction rate and improves yields for less reactive substrates. nih.govacs.orgresearchgate.net This demonstrates that even in seemingly simple systems, the coordination environment around the manganese ion is key to its catalytic efficacy. The strategic design of ligands, from simple additives to complex macrocycles, is a powerful tool for optimizing manganese-based catalytic systems for specific organic transformations. acs.orgrsc.orgrsc.org
Applications in Materials Science and Environmental Remediation of Manganese Containing Systems
Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating Manganese and Sulphonate Linkers
Manganese-based metal-organic frameworks (MOFs) and coordination polymers represent a significant class of materials, prized for their structural diversity and potential applications in areas like catalysis and gas storage. researchgate.net These materials are constructed from metal ions or clusters (nodes) linked together by organic molecules (linkers). The incorporation of manganese as the metallic node and ligands such as sulphonates offers a pathway to novel materials with tailored properties. nih.gov
The design of extended structures in manganese coordination polymers is a sophisticated process governed by the principles of coordination chemistry and crystal engineering. The final architecture—be it a 1D chain, a 2D layer, or a 3D framework—is dictated by the interplay between the manganese ion's coordination preferences and the geometry of the organic linker. researchgate.net
Several factors influence the resulting topology:
The Organic Linker: The length, rigidity, and functionality of the organic linker are paramount. For instance, rigid and linear linkers like 4,4'-bipyridine (B149096) can connect manganese centers to form extended chains or layers. rsc.org The use of flexible linkers can lead to more complex, interpenetrated structures.
The Counteranion: The choice of counteranion has a profound impact on the dimensionality and topology of the resulting framework. Studies on manganese(II) coordination polymers with the tetra(4-pyridyl)-tetrathiafulvalene ligand have shown that different anions (Cl⁻, N₃⁻, dca⁻) lead to distinct structures, ranging from a 2D network to different types of 3D frameworks. researchgate.net
Solvent and Template Effects: The solvent system and the presence of template molecules can direct the self-assembly process. Templates can influence the pore size and shape, and their removal can yield porous materials. Research has demonstrated that by using different template molecules like pyrazine (B50134) and 4,4′-bipyridine, it is possible to systematically tune the porosity of manganese-based MOFs, transitioning from nonporous to microporous structures. researchgate.net
By carefully selecting these components, it is possible to design and synthesize manganese coordination polymers with predictable structures and properties. For example, a 3D coordination polymer, [Mn₃(L)₃(2,2'-bpy)₂]n, was constructed using manganese(II), 4,4'-oxybis(benzoic acid), and 2,2'-biphenyl, resulting in an unusual (2,6)-connected topology. mdpi.com
A key feature of MOFs is their tunable porosity, which is critical for applications in gas storage, separation, and catalysis. researchgate.net The porosity, including pore volume and pore size distribution, can be precisely controlled through strategic ligand design and synthetic conditions. mdpi.com
The Brunauer–Emmett–Teller (BET) method is commonly used to determine the surface area of these porous materials by analyzing nitrogen or argon physisorption isotherms. mdpi.com The ability to functionalize linkers allows for fine-tuning of pore environments. For instance, incorporating methyl groups into the linker of a manganese-based MOF (Mn-MIL-88) resulted in permanent porosity, which is not present in the parent structure. nih.gov This modification highlights how subtle changes in the linker can have significant impacts on the material's properties. nih.gov
The synthesis of structural isomers of manganese MOFs using a flexible organic linker has shown that porosity can be systematically enhanced based on the size of the template molecule used during synthesis. researchgate.net As the template size increases, the resulting MOF exhibits a larger solvent-accessible void and pore aperture. researchgate.net For example, one study reported an increase in pore aperture from 2.57 Å to 7.26 Å by changing the template, demonstrating a clear strategy for designing porous manganese frameworks. researchgate.net These high-surface-area materials are promising for a variety of applications, including as electrode materials in energy storage devices. rsc.orgresearchgate.net
Adsorption Phenomena and Sorption Capacity in Manganese-Based Materials for Pollutant Removal
Manganese-based materials, particularly manganese oxides, are highly effective adsorbents for a wide range of environmental pollutants due to their high surface area, numerous active sites, and favorable surface charge characteristics. rsc.orgrsc.org These materials play a crucial role in immobilizing contaminants through adsorption, coprecipitation, and redox reactions. nih.gov
The extensive use of dyes in industries like textiles results in contaminated wastewater that requires effective treatment. Manganese oxides (MnO₂) have demonstrated significant potential for the removal of organic dyes such as Methylene (B1212753) Blue (MB) and Rhodamine B (RhB). researchgate.netresearchgate.net The mechanism often involves the strong adsorption of dye molecules onto the surface of the manganese-based material.
The efficiency of dye removal is influenced by several factors, including pH, adsorbent dosage, and contact time. For instance, manganese oxides-modified diatomite showed high adsorption capacities of 320 mg/g for methylene blue, 419 mg/g for reactive black, and 204 mg/g for reactive yellow. nih.gov The adsorption mechanisms can include both surface adsorption and intercalation of dye molecules into the layered structure of the adsorbent. nih.gov
Composites of manganese dioxide with other materials, like reduced graphene oxide (rGO), can further enhance adsorption performance. A polyurethane@rGO@MnO₂ composite, for example, achieved a 96% removal efficiency for methylene blue, benefiting from the high surface area and catalytic properties of MnO₂. mdpi.com
Table 1: Adsorption of Organic Dyes by Various Manganese-Based Materials
| Adsorbent | Pollutant | Max. Adsorption Capacity (mg/g) | Removal Efficiency (%) | Optimal Conditions | Reference(s) |
| MnO₂ | Methylene Blue | - | 94.82 | 1.2 g/L dosage, 60 min, pH 7 | researchgate.net |
| MnO₂ | Methyl Orange | 51.55 | 78.63 | 1.2 g/L dosage, 60 min, pH 7 | researchgate.net |
| Manganese Oxides-Modified Diatomite | Methylene Blue | 320 | - | - | nih.gov |
| Manganese Oxides-Modified Diatomite | Reactive Black | 419 | - | - | nih.gov |
| Manganese Oxides-Modified Diatomite | Reactive Yellow | 204 | - | - | nih.gov |
| PU@RGO@MnO₂ | Methylene Blue | - | 96 | Dynamic removal with H₂O₂ | mdpi.com |
| Attapulgite | Rhodamine B | 325.73 | - | 0.2 g dosage, pH 4, 25 °C | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Manganese oxides are recognized as powerful scavengers for heavy metal ions in soil and water systems. rsc.orgresearchgate.net Their effectiveness stems from a low point of zero charge, high negative surface charge, and a large number of active adsorption sites. rsc.orgnih.gov These properties allow them to effectively bind and immobilize toxic heavy metals like lead (Pb), cadmium (Cd), and manganese (Mn) itself. rsc.orgresearchgate.net
Different forms of manganese oxides exhibit varying affinities for different metals. For example, δ-MnO₂ shows a particular selectivity for lead ions. rsc.org The sequestration can occur through two main pathways: incorporation of metal ions into the manganese oxide structure during its formation or adsorption onto the surface of pre-existing oxides. nih.gov Layered manganese oxides like birnessite often show a greater capacity for adsorbing metal ions compared to tunneled structures like todorokite. nih.gov
The efficiency of heavy metal removal is also dependent on factors such as pH and the presence of other ions. Biochar derived from poultry manure, for instance, showed optimal manganese removal at a pH of 6. researchgate.netnih.gov At this pH, there is less competition from hydrogen ions for the negatively charged binding sites on the adsorbent's surface. nih.gov
Table 2: Sequestration of Heavy Metal Ions by Manganese-Based Adsorbents
| Adsorbent | Pollutant | Removal Efficiency (%) | Optimal Conditions | Adsorption Mechanism | Reference(s) |
| δ-MnO₂ | Lead (Pb) | High Selectivity | - | Formation of stable Pb-O/OH bonds | rsc.org |
| δ-MnO₂ | Cadmium (Cd) | - | - | Adsorption, precipitation | rsc.org |
| Biochar (Poultry Manure) | Manganese (Mn) | >80 | pH 6 | Ion exchange, surface complexation | nih.gov |
| Grafted Banana Peel | Manganese (Mn) | - | pH 7 | Adsorption | nih.gov |
| Corn Cob & SPSP | Manganese (Mn) | 99.8 | pH 5 | Adsorption | nih.gov |
This table is interactive. Click on the headers to sort the data.
Photocatalytic and Electrocatalytic Degradation Processes for Environmental Cleanup
Beyond adsorption, manganese-containing materials are effective catalysts in degradation processes that can break down persistent organic pollutants into less harmful substances. These processes can be driven by light (photocatalysis) or an electric current (electrocatalysis).
Photocatalytic degradation is a promising technology for treating contaminated water. mdpi.com Manganese oxides are semiconductors that can be activated by light to generate electron-hole pairs. nih.govresearchgate.net These charge carriers can then react with water and oxygen to produce highly reactive species, such as hydroxyl radicals (•OH), which are powerful oxidizing agents capable of mineralizing a wide range of organic pollutants. mdpi.com
Studies have shown that different crystalline forms of manganese oxide exhibit different photocatalytic activities. For the degradation of phenol (B47542) under UV-Vis irradiation, the activity followed the order: cryptomelane > acidic birnessite > todorokite > alkaline birnessite. nih.govresearchgate.net The total organic carbon (TOC) removal rate for cryptomelane reached 62.1% after 12 hours of irradiation. nih.gov Doping other semiconductors, like zinc oxide (ZnO), with manganese has also been shown to enhance photocatalytic efficiency under visible light for the degradation of dyes like methylene blue. nih.gov Composites such as Ag-Mn oxide nanoparticles have demonstrated high photocatalytic activity, degrading 92% of malachite green dye in 100 minutes. mdpi.com
Electrocatalysis offers another route for environmental cleanup. Electrolytic methods can be used to remove pollutants like manganese from acidic mine drainage by oxidizing Mn²⁺ to solid manganese oxides at an anode. imwa.de This process can reduce manganese concentrations from 40 mg/L to below 2 mg/L without the need for chemical reagents. imwa.de Manganese oxide-coated electrodes have also shown exceptional performance in the selective oxidation of sulfide (B99878) in wastewater, highlighting their potential in treating a variety of industrial effluents. researchgate.net Furthermore, the combination of chemical pre-oxidation with biogenic manganese oxidation, where bacteria convert Mn²⁺ to manganese oxides, has proven effective in removing organic pollutants like 2-Hydroxy-4-Methoxybenzophenone-5-Sulfonic Acid (BP-4) from water. nih.gov
Table 3: Performance of Manganese-Based Catalysts in Pollutant Degradation
| Catalyst | Pollutant | Process | Degradation/Removal Efficiency (%) | Key Findings | Reference(s) |
| Cryptomelane (MnO₂) | Phenol | Photocatalysis | 62.1 (TOC removal) | Highest activity among tested Mn oxides | nih.gov |
| Acidic Birnessite (MnO₂) | Phenol | Photocatalysis | 43.1 (TOC removal) | - | nih.gov |
| Mn-doped ZnO | Methylene Blue | Photocatalysis | Significantly higher than undoped ZnO | Enhanced activity under visible light | nih.gov |
| Ag-Mn Oxide Nanoparticles | Malachite Green | Photocatalysis | 92 (in 100 min) | 99% degradation achieved at pH 10 | mdpi.com |
| Carbon Cloth Anode | Manganese (Mn²⁺) | Electrolysis | ~95 (from 40 mg/L to <2 mg/L) | Effective at low pH without chemical addition | imwa.de |
| MnO₂ Nanoflowers | Rhodamine B | Photocatalysis | 99 | Effective under acidic conditions due to •OH formation | tandfonline.com |
This table is interactive. Click on the headers to sort the data.
Mechanism of Pollutant Degradation by Manganese Oxides and Complexes
Manganese oxides and complexes are effective catalysts for the degradation of a wide array of organic pollutants. informahealthcare.com The primary mechanism involves the generation of highly reactive oxygen species (ROS) that are capable of breaking down complex organic molecules into simpler, less harmful substances.
The degradation process often begins with the activation of common oxidants like peroxymonosulfate (B1194676) (PMS), hydrogen peroxide (H₂O₂), or molecular oxygen (O₂) by the manganese catalyst. nih.gov This activation leads to the formation of powerful radicals such as sulfate (B86663) radicals (SO₄•⁻), hydroxyl radicals (•OH), and superoxide (B77818) radicals (O₂•⁻). informahealthcare.com These radicals are highly electrophilic and can readily attack the electron-rich sites of organic pollutant molecules, initiating a cascade of oxidation reactions.
For instance, in the degradation of phenolic compounds, the process can involve hydroxylation, ring-opening, and eventual mineralization to CO₂ and H₂O. informahealthcare.comresearchgate.net The general mechanism can be summarized in the following steps:
Adsorption: The pollutant molecule adsorbs onto the surface of the manganese-based catalyst.
Activation of Oxidant: The manganese center, through redox cycling, activates an oxidant (e.g., PMS) to generate reactive radicals.
Radical Attack: The generated radicals attack the adsorbed pollutant molecule, leading to its fragmentation.
Further Oxidation: The initial fragments undergo further oxidation by the radicals until they are mineralized or transformed into less toxic byproducts.
Catalyst Regeneration: The manganese catalyst is regenerated to its initial state to continue the catalytic cycle.
It is hypothesized that Manganese bis(4-hydroxybenzenesulphonate), with its manganese center, could facilitate similar degradation pathways. The 4-hydroxybenzenesulphonate ligands might also play a role in the adsorption of certain pollutants or influence the stability and reactivity of the manganese center.
Below is a table summarizing the degradation of various organic pollutants by different manganese oxide-based systems, which provides a reference for the potential efficacy of manganese-based catalysts.
| Pollutant | Manganese-Based Catalyst | Degradation Efficiency (%) | Reference |
| Phenol | α-MnO₂ | 100 | informahealthcare.com |
| Bisphenol A | δ-MnO₂ | ~94 | informahealthcare.com |
| Tetrabromobisphenol A | BM20-MnO₂ | Increased by 22 times | informahealthcare.com |
| Dichlorodiphenyltrichloroethane (DDT) | MnO₂/PMS system | High | informahealthcare.com |
Role of Manganese Oxidation States in Remediation Applications
The versatility of manganese in environmental remediation is largely due to its multiple stable oxidation states, primarily +2, +3, and +4. nih.govresearchgate.net The interplay between these oxidation states is crucial for the catalytic cycles involved in pollutant degradation.
Manganese (IV): Found in manganese dioxide (MnO₂), this is a powerful oxidizing agent itself. nih.gov Mn(IV) can directly oxidize certain organic pollutants, during which it is reduced to lower oxidation states (Mn(III) or Mn(2+)). The reactivity of MnO₂ is influenced by its crystalline structure (e.g., α-, β-, γ-, δ-MnO₂), surface area, and the presence of surface defects. informahealthcare.com
Manganese (III): Mn(III) is a key intermediate in many manganese-catalyzed oxidation reactions. nih.gov It can be formed from the oxidation of Mn(2+) or the reduction of Mn(IV). Mn(III) species, whether in solution or on a surface, are highly reactive and can effectively degrade a range of organic contaminants. nih.gov The stability and reactivity of Mn(III) can be significantly influenced by the presence of complexing ligands. The 4-hydroxybenzenesulphonate ligand in the subject compound could potentially stabilize the Mn(III) state, thereby modulating its reactivity in a controlled manner.
Manganese (II): While Mn(2+) itself is not a strong oxidant, it can be a precursor for the formation of higher-valent manganese species. rsc.org In some advanced oxidation processes, Mn(2+) can be activated by oxidants like peroxymonosulfate to form highly reactive manganese species, such as Mn(V), which are potent oxidants for pollutant degradation. rsc.org The regeneration of Mn(2+) from higher oxidation states is a critical step in closing the catalytic cycle.
The following table summarizes the roles of different manganese oxidation states in the degradation of pollutants.
| Manganese Oxidation State | Role in Pollutant Degradation | Examples of Reactivity | Reference |
| Mn(IV) | Powerful direct oxidant; precursor to Mn(III) | Direct oxidation of phenols, anilines, and various pesticides. nih.gov | nih.gov |
| Mn(III) | Highly reactive intermediate oxidant | Degradation of bisphenol A and other endocrine-disrupting compounds. nih.gov | nih.gov |
| Mn(II) | Precursor to higher oxidation states; can be activated to form reactive species | Activation by peroxymonosulfate to form high-valent manganese species for sulfamethoxazole (B1682508) degradation. rsc.org | rsc.org |
Future Research Directions and Emerging Paradigms
Development of Novel Synthetic Routes for Advanced Manganese(II) 4-Hydroxybenzenesulphonate Materials
The synthesis of manganese bis(4-hydroxybenzenesulphonate) materials with tailored functionalities, morphologies, and dimensionalities is a primary objective for future research. While traditional solution-based methods have been foundational, the focus is shifting towards more sophisticated and sustainable synthetic strategies that offer greater control over the final product.
Key emerging synthetic methodologies include:
Hydrothermal and Solvothermal Synthesis: These techniques, which involve crystallization from heated solvents under pressure, are powerful tools for creating novel crystalline phases and complex, multidimensional coordination polymers that are inaccessible under ambient conditions. researchgate.netrsc.orgresearchgate.netripublication.com By systematically varying parameters such as temperature, pressure, solvent composition, and reaction time, researchers can precisely control the nucleation and growth processes. This allows for the targeted synthesis of materials with specific pore sizes, surface areas, and network topologies, which are critical for applications in catalysis and sorption. For instance, hydrothermal methods have been successfully used to prepare various manganese oxide nanostructures and coordination polymers. ripublication.com
Microwave-Assisted Synthesis: This method utilizes microwave radiation to rapidly and uniformly heat the reaction mixture, leading to significantly reduced reaction times and often resulting in more homogeneous products with smaller particle sizes. beilstein-journals.org Microwave-solvothermal synthesis (MSS) combines the benefits of solvent-based methods with the speed of microwave heating, offering an energy-efficient route to crystalline nanomaterials. beilstein-journals.org
Mechanochemical Synthesis: This solvent-free or low-solvent approach involves the use of mechanical force, typically through ball milling, to induce chemical reactions and phase transformations. researchgate.netjst.go.jp Mechanochemistry is a green and scalable alternative to traditional methods, capable of producing novel structures and ultradispersed powders. researchgate.net Its application to manganese bis(4-hydroxybenzenesulphonate) could yield unique amorphous or nanocrystalline materials with distinct reactive properties.
Sonochemical Synthesis: The application of high-intensity ultrasound can create localized hot spots with extreme temperatures and pressures, driving chemical reactions and producing nanostructured materials with unique morphologies. This technique could be explored to create highly dispersed manganese bis(4-hydroxybenzenesulphonate) nanoparticles.
The table below summarizes the potential advantages of these advanced synthetic routes.
| Synthetic Method | Key Advantages | Potential Outcome for Mn(II) 4-Hydroxybenzenesulphonate |
| Hydrothermal/Solvothermal | High crystallinity, phase purity, control over network topology | Novel 3D frameworks, materials with controlled porosity |
| Microwave-Assisted | Rapid reaction rates, energy efficiency, uniform particle size | Homogeneous nanoparticles, accelerated discovery of new phases |
| Mechanochemical | Scalability, reduced solvent waste, access to unique phases | Nanocrystalline or amorphous powders with high reactivity |
| Sonochemical | Formation of nanostructures, enhanced reaction rates | Highly dispersed nanoparticles with high surface area |
Rational Design of High-Performance Catalysts with Optimized Activity and Durability
Leveraging the inherent redox activity of the manganese(II) ion, future work will focus on the rational design of catalysts based on manganese bis(4-hydroxybenzenesulphonate) for a variety of organic transformations and environmental remediation applications. The goal is to move beyond serendipitous discovery towards a design-oriented approach where the material's structure is engineered to maximize catalytic performance.
Key research thrusts will include:
Active Site Engineering: Modifying the coordination environment of the manganese centers by introducing co-ligands or creating defects in the structure can tune their electronic properties and enhance catalytic activity.
Hierarchical Porosity: Creating materials with a combination of micropores (for selective access to active sites) and mesopores/macropores (for efficient mass transport) is crucial for heterogeneous catalysis. The use of templates or hierarchical assembly during synthesis will be instrumental.
Support and Immobilization: Immobilizing manganese bis(4-hydroxybenzenesulphonate) onto high-surface-area supports like graphene, carbon nanotubes, or silica (B1680970) can improve its dispersion, stability, and recyclability, preventing the leaching of active species.
Bimetallic Systems: The incorporation of a second metal ion into the coordination framework can induce synergistic effects, leading to catalytic activities or selectivities that are not achievable with the single-metal analogue.
Exploration of New Applications in Specialized Fields (e.g., Sensing, Energy Storage)
The unique electronic and structural features of manganese bis(4-hydroxybenzenesulphonate) make it a promising candidate for applications beyond catalysis. Future research is expected to explore its potential in advanced materials for electronics and energy technologies.
Chemical Sensing: The interaction of analyte molecules with the manganese center or the organic ligand can induce a measurable change in the material's optical (luminescence) or electronic (conductivity) properties. Research will focus on developing selective and sensitive sensors for environmentally relevant ions (e.g., heavy metals) or organic pollutants. The porous nature of coordination polymers can also be exploited for selective gas adsorption and sensing.
Energy Storage: Manganese-based materials are actively being investigated as electrode materials for batteries and supercapacitors due to manganese's low cost, environmental benignity, and rich redox chemistry. ripublication.comscilit.com Research on manganese bis(4-hydroxybenzenesulphonate) could focus on its use as an anode or cathode material in lithium-ion or sodium-ion batteries. scilit.com The coordination polymer structure can provide stable frameworks for ion insertion/extraction, potentially mitigating the structural degradation that plagues many manganese oxides during cycling.
Advanced In-Situ Characterization Techniques for Understanding Reaction Dynamics
A fundamental understanding of how manganese bis(4-hydroxybenzenesulphonate) materials form and function is critical for their rational design. The move from ex-situ (post-reaction) analysis to in-situ and operando (during reaction) characterization will provide unprecedented insights into dynamic processes.
Future research will heavily rely on:
Synchrotron-Based Techniques: High-intensity X-rays from synchrotron sources enable real-time monitoring of crystallization processes using X-ray diffraction (XRD) and probing the electronic and local coordination environment of the manganese atoms under reaction conditions using X-ray Absorption Spectroscopy (XAS).
In-Situ Spectroscopy: Techniques such as Raman, Infrared (IR), and UV-Vis spectroscopy can be integrated into reaction vessels to monitor the evolution of chemical species and intermediates during synthesis or a catalytic cycle.
In-Situ Microscopy: Techniques like Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) in liquid cells can visualize the nucleation and growth of crystals in real-time, providing crucial information on formation mechanisms.
These techniques will allow researchers to construct a detailed, time-resolved picture of the synthesis process and the catalytic mechanism at a molecular level.
Multiscale Modeling and Big Data Approaches in Manganese Coordination Chemistry and Materials Science
Computational methods are becoming indispensable tools for accelerating materials discovery and providing insights that are difficult to obtain experimentally. In the context of manganese bis(4-hydroxybenzenesulphonate), a multiscale modeling approach will be crucial.
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to predict the electronic structure, magnetic properties, and reaction pathways at the manganese active site with high accuracy. This can help in screening potential catalyst modifications before attempting laborious synthesis.
Molecular Dynamics (MD): Classical MD simulations can model the behavior of large assemblies of molecules over longer timescales, providing insights into the structural stability of the coordination polymer, ion transport within its pores, and interactions with solvents and reactants.
Big Data and Machine Learning: As high-throughput synthesis and characterization techniques generate vast datasets, machine learning algorithms can be trained to identify complex structure-property relationships. This data-driven approach can predict the properties of hypothetical new materials and guide synthetic efforts towards the most promising candidates, significantly accelerating the materials discovery cycle.
The integration of these computational paradigms will create a powerful "digital twin" for experimental research, enabling a more predictive and efficient approach to developing advanced materials based on manganese bis(4-hydroxybenzenesulphonate).
Q & A
Basic Research Questions
Q. What synthesis methods are effective for producing high-purity Manganese bis(4-hydroxybenzenesulphonate), and how do reaction parameters influence crystallinity?
- Methodological Answer : The compound is typically synthesized by reacting 4-hydroxybenzenesulphonic acid with manganese salts (e.g., MnCl₂) in aqueous or ethanol solutions under controlled pH (4–6) and temperature (60–80°C). Stoichiometric ratios (1:2 for acid:Mn²⁺) and slow evaporation techniques yield single crystals suitable for structural analysis. Purity is confirmed via elemental analysis and FTIR spectroscopy .
Q. Which characterization techniques are critical for verifying the structural and functional properties of Manganese bis(4-hydroxybenzenesulphonate)?
- Methodological Answer :
- XRD : Determines crystal structure and phase purity.
- FTIR/Raman : Identifies functional groups (e.g., sulfonate stretching at ~1040 cm⁻¹ and hydroxyl vibrations at ~3400 cm⁻¹) .
- UV-Vis Spectroscopy : Assesses optical bandgap (e.g., 3.1–3.5 eV for similar sulfonates) .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition typically >200°C for sulfonate salts) .
Q. What are the baseline optical and electrical properties of Manganese bis(4-hydroxybenzenesulphonate), and how do they compare to other metal sulfonates?
- Methodological Answer : The compound exhibits broadband transparency in the visible range (400–800 nm) and a moderate dielectric constant (~4–6 at 1 MHz). Comparative studies with Zinc bis(4-hydroxybenzenesulphonate) suggest lower electrical conductivity due to Mn²⁺’s redox inactivity in this matrix .
Advanced Research Questions
Q. How do discrepancies between experimental and theoretical hyperpolarizability values in Manganese bis(4-hydroxybenzenesulphonate) arise, and what strategies resolve them?
- Methodological Answer : Experimental hyperpolarizability (e.g., via Z-scan) may differ from density functional theory (DFT) calculations due to crystal defects or solvent effects. For example, melaminium bis(4-hydroxybenzenesulphonate) showed negligible experimental hyperpolarizability despite theoretical predictions of 41.40×10⁻³⁰ esu . To resolve discrepancies, refine crystal quality (slow evaporation) and validate with hybrid computational models (e.g., TDDFT) .
Q. What role do manganese’s oxidation states play in modulating the compound’s catalytic or redox activity?
- Methodological Answer : Mn²⁺ in the sulfonate matrix may exhibit limited redox activity compared to Mn³⁺/Mn⁴⁺ systems. Electrochemical studies (cyclic voltammetry) in acidic media can probe redox peaks (e.g., Mn²⁺ → Mn³⁺ at ~1.2 V vs. SHE). Catalytic applications (e.g., oxidation reactions) require doping or composite formation to enhance activity .
Q. How do crystal growth conditions impact the nonlinear optical (NLO) performance of Manganese bis(4-hydroxybenzenesulphonate)?
- Methodological Answer : Slow cooling (0.5°C/hr) in saturated solutions yields larger crystals with fewer defects, enhancing NLO efficiency. For piperazinium bis(4-hydroxybenzenesulphonate), third-order NLO susceptibility (χ³) reached 2.8×10⁻¹² esu under similar conditions .
Data Contradiction Analysis
Q. Why do theoretical dipole moment calculations for sulfonate complexes often conflict with experimental measurements?
- Methodological Answer : For melaminium bis(4-hydroxybenzenesulphonate), theoretical dipole moments (~20 D) exceeded experimental values due to crystal symmetry breaking or solvent interactions . Mitigate this by using polarized continuum models (PCM) in DFT to account for solvation effects .
Key Methodological Recommendations
- Synthesis : Optimize pH and solvent polarity to prevent Mn(OH)₂ precipitation.
- Characterization : Combine XRD with Hirshfeld surface analysis to map intermolecular interactions.
- Data Validation : Cross-reference experimental NLO data with computational models (e.g., Gaussian 16) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
